molecular formula C12H10N2O3 B14579693 2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-36-2

2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Cat. No.: B14579693
CAS No.: 61466-36-2
M. Wt: 230.22 g/mol
InChI Key: RPUVXHZRHHWNNR-UHFFFAOYSA-N
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Description

2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound has garnered interest due to its potential biological activities, including antiplatelet and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine in dimethylformamide (DMF) . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5H- 1benzopyrano[2,3-d]pyrimidine : Another compound in the benzopyranopyrimidine class with similar structural features .
  • 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds have various substituents at the 2-position, affecting their biological activities .

Uniqueness

2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its specific methoxy group at the 2-position, which contributes to its distinct biological activities, including antiplatelet and analgesic effects without causing gastric toxicity .

Properties

CAS No.

61466-36-2

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methoxy-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H10N2O3/c1-16-12-13-6-8-10(14-12)7-4-2-3-5-9(7)17-11(8)15/h2-6,11,15H,1H3

InChI Key

RPUVXHZRHHWNNR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(OC3=CC=CC=C3C2=N1)O

Origin of Product

United States

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